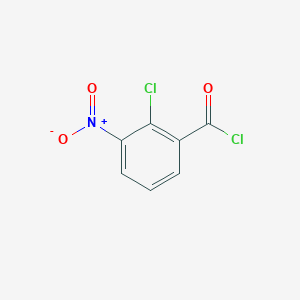

2-Chloro-3-nitrobenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-nitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H3Cl2NO3 and its molecular weight is 220.01. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatization

- Synthesis of Derivatives: 2-Chloro-3-nitrobenzoyl chloride is used in the synthesis of various chemical compounds. For example, it's involved in the synthesis of derivatives like 10-methoxy-4,8-dinitro-6H-benzo [2,3-c]chromen-6-one, which has been characterized for its antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

- Formation of Framework Structures: It is instrumental in the formation of framework structures in chemical compounds, like in the case of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, which forms a three-dimensional framework through hydrogen bonds (Vasconcelos et al., 2006).

Analytical Chemistry Applications

- HPLC-UV Analysis of Water Contaminants: In analytical chemistry, this compound is used in the derivatization of phenol and related compounds for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), aiding in the analysis of these compounds in tap water (Higashi, 2017).

Medicinal Chemistry and Pharmacology

- Antiviral Agent: 2-Chloro-4-nitrobenzoic acid, related to this compound, is noted for its antiviral properties, particularly in HIV treatment and immune deficiency diseases. Its salts and cocrystals are studied for their structural and therapeutic significance (Oruganti et al., 2017).

- Synthesis of Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, such as Dabigatran Etexilate, a medication used for blood clots prevention (Yumin, 2010).

- Cancer Research: Derivatives of this compound have been evaluated for their anticancer properties, indicating potential in cancer treatment research (Pandey et al., 2019).

Material Science and Chemical Engineering

- Molecular Structure Studies: Research into the molecular structure and behavior of 3-chloro-2-nitrobenzoates of various metals like Co(II), Ni(II), and Cu(II) involves derivatives of this compound. These studies contribute to understanding the physico-chemical properties of these compounds (Ferenc et al., 2006).

Environmental Chemistry

- Monitoring Environmental Contaminants: The compound is also involved in the development of chromatographic methods for monitoring environmental contaminants, such as in the process of condensation between 4-nitrobenzoyl chloride and 2,4-diaminobenzenesulphonic acid (Husain et al., 1997).

Safety and Hazards

2-Chloro-3-nitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, avoid breathing dust/fume/gas/mist/vapors/spray, avoid ingestion and inhalation, and to store in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

It is known that nitro compounds, such as 2-chloro-3-nitrobenzoyl chloride, typically interact with various biological molecules due to their reactive nature .

Mode of Action

Nitro compounds are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions and potentially affect multiple pathways due to their reactivity .

Result of Action

Given the reactivity of nitro compounds, it is plausible that this compound could cause various changes at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that nitro compounds, like 2-Chloro-3-nitrobenzoyl chloride, can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Temporal Effects in Laboratory Settings

Nitro compounds are known to be stable and can be identified by strong infrared bands .

Metabolic Pathways

Nitro compounds can be involved in various metabolic pathways .

Properties

IUPAC Name |

2-chloro-3-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUUKEMEFZPHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)

![5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)

![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)